4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 4-bromobenzylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of 4-(4-Bromophenyl)-2-hydroxyimidazolidine-4-carboxylic acid.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The imidazolidine ring structure allows for interactions with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- 4-(4-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
4-(4-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-7-3-1-6(2-4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYAKJODIPEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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